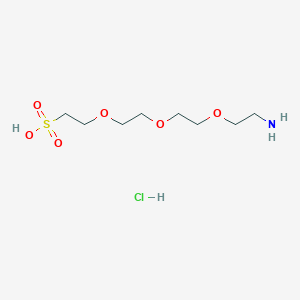![molecular formula C10H12ClF4NO B8124309 1-[3-Fluoro-4-(2,2,2-trifluoro-ethoxy)-phenyl]-ethylamine; hydrochloride](/img/structure/B8124309.png)
1-[3-Fluoro-4-(2,2,2-trifluoro-ethoxy)-phenyl]-ethylamine; hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-Fluoro-4-(2,2,2-trifluoro-ethoxy)-phenyl]-ethylamine; hydrochloride is a chemical compound with a unique structure that includes both fluoro and trifluoroethoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-Fluoro-4-(2,2,2-trifluoro-ethoxy)-phenyl]-ethylamine; hydrochloride typically involves multiple steps. The starting materials often include 3-fluoro-4-(2,2,2-trifluoroethoxy)benzene and ethylamine. The reaction conditions usually require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-[3-Fluoro-4-(2,2,2-trifluoro-ethoxy)-phenyl]-ethylamine; hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The conditions vary depending on the desired reaction, but they often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce a new functional group such as an amine or ester.
Wissenschaftliche Forschungsanwendungen
1-[3-Fluoro-4-(2,2,2-trifluoro-ethoxy)-phenyl]-ethylamine; hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Medicine: It has potential therapeutic applications, possibly as a drug candidate for treating certain conditions.
Industry: It can be used in the development of new materials or as a reagent in industrial processes.
Wirkmechanismus
The mechanism of action of 1-[3-Fluoro-4-(2,2,2-trifluoro-ethoxy)-phenyl]-ethylamine; hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other fluoro and trifluoroethoxy-substituted phenylamines. Examples might be:
- 1-[3-Fluoro-4-(2,2,2-trifluoro-ethoxy)-phenyl]-methylamine
- 1-[3-Fluoro-4-(2,2,2-trifluoro-ethoxy)-phenyl]-propylamine
Uniqueness
1-[3-Fluoro-4-(2,2,2-trifluoro-ethoxy)-phenyl]-ethylamine; hydrochloride is unique due to its specific substitution pattern and the presence of both fluoro and trifluoroethoxy groups. This combination of functional groups can impart distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
IUPAC Name |
1-[3-fluoro-4-(2,2,2-trifluoroethoxy)phenyl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F4NO.ClH/c1-6(15)7-2-3-9(8(11)4-7)16-5-10(12,13)14;/h2-4,6H,5,15H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQTFKLJHPDCVPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OCC(F)(F)F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl (2S)-4-[[(E)-N,N'-bis[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]amino]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B8124253.png)




![disodium;(2S)-2-[[4-[(2-amino-5-methyl-4-oxo-1,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate](/img/structure/B8124295.png)

![(1S,3S,4S,5R)-2-TERT-BUTOXYCARBONYL-5-FLUORO-2-AZABICYCLO[2.2.1]HEPTANE-3-CARBOXYLIC ACID](/img/structure/B8124318.png)
![(+/-)-endo-7-Boc-7-Azabicyclo[2.2.1]heptan-2-yl benzylcarbamate](/img/structure/B8124335.png)



